

22-Methyltricosanoyl-CoA chemical structure and properties

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Compound of Interest

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An In-Depth Technical Guide to **22-Methyltricosanoyl-CoA**: Structure, Properties, and Biological Context

Introduction

22-Methyltricosanoyl-CoA is a complex biomolecule classified as a very-long-chain, methyl-branched fatty acyl-coenzyme A. While specific research on this particular molecule is limited, its chemical structure and biological functions can be largely inferred from the well-characterized properties of its constituent parts: 22-methyltricosanoic acid and Coenzyme A (CoA). This guide provides a comprehensive overview of **22-Methyltricosanoyl-CoA**, detailing its inferred chemical structure and properties, probable biosynthetic pathways, and potential metabolic roles. It also outlines general experimental protocols relevant to the study of long-chain acyl-CoAs, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure

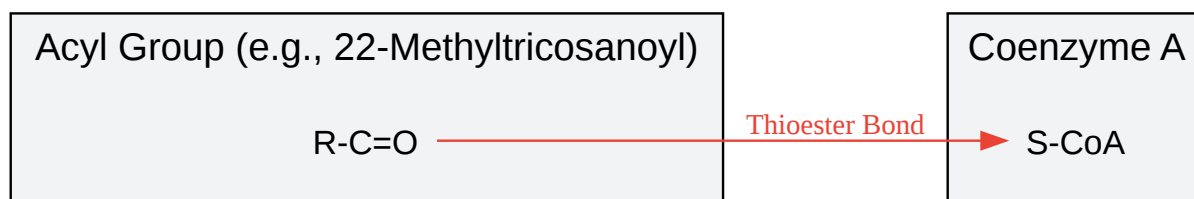
The structure of **22-Methyltricosanoyl-CoA** is a combination of a 22-methyltricosanoyl group derived from 22-methyltricosanoic acid, linked via a high-energy thioester bond to the sulfhydryl group of Coenzyme A.

1. **22-Methyltricosanoic Acid:** This is a saturated fatty acid with a 23-carbon backbone (tricosanoic acid) and a methyl group located at the 22nd carbon position.^[1] It is classified as a long-chain, methyl-branched fatty acid.^[1]

2. Coenzyme A (CoA): CoA is a universal and essential cofactor in all living organisms, central to metabolism.[2] Its structure is comprised of a β -mercaptoethylamine unit, pantothenic acid (vitamin B5), and an adenosine 3'-phosphate 5'-diphosphate moiety.[2][3][4][5] The reactive thiol (-SH) group is the site of attachment for acyl groups.[2]

3. **22-Methyltricosanoyl-CoA**: The carboxyl group of 22-methyltricosanoic acid forms a thioester linkage with the thiol group of CoA. This bond is energy-rich, making the acyl group readily transferable in various metabolic reactions.

General Structure of Acyl-CoA



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Caption: General structure of an Acyl-CoA molecule.

Chemical Properties

Specific experimental data for **22-Methyltricosanoyl-CoA** is not available. However, its key properties can be calculated based on its inferred structure.

Property	Inferred Value
Molecular Formula	C45H82N7O17P3S
Molecular Weight	1118.18 g/mol
Parent Fatty Acid	22-Methyltricosanoic Acid (C24H48O2, MW: 368.6 g/mol) [1]
Coenzyme A Moiety	Coenzyme A (C21H36N7O16P3S, MW: 767.535 g/mol) [2]
Solubility	Expected to be amphipathic, with the long hydrocarbon tail being hydrophobic and the Coenzyme A portion being hydrophilic.
Chemical Nature	A thioester, which is a high-energy compound crucial for acyl group transfer reactions.

Biosynthesis

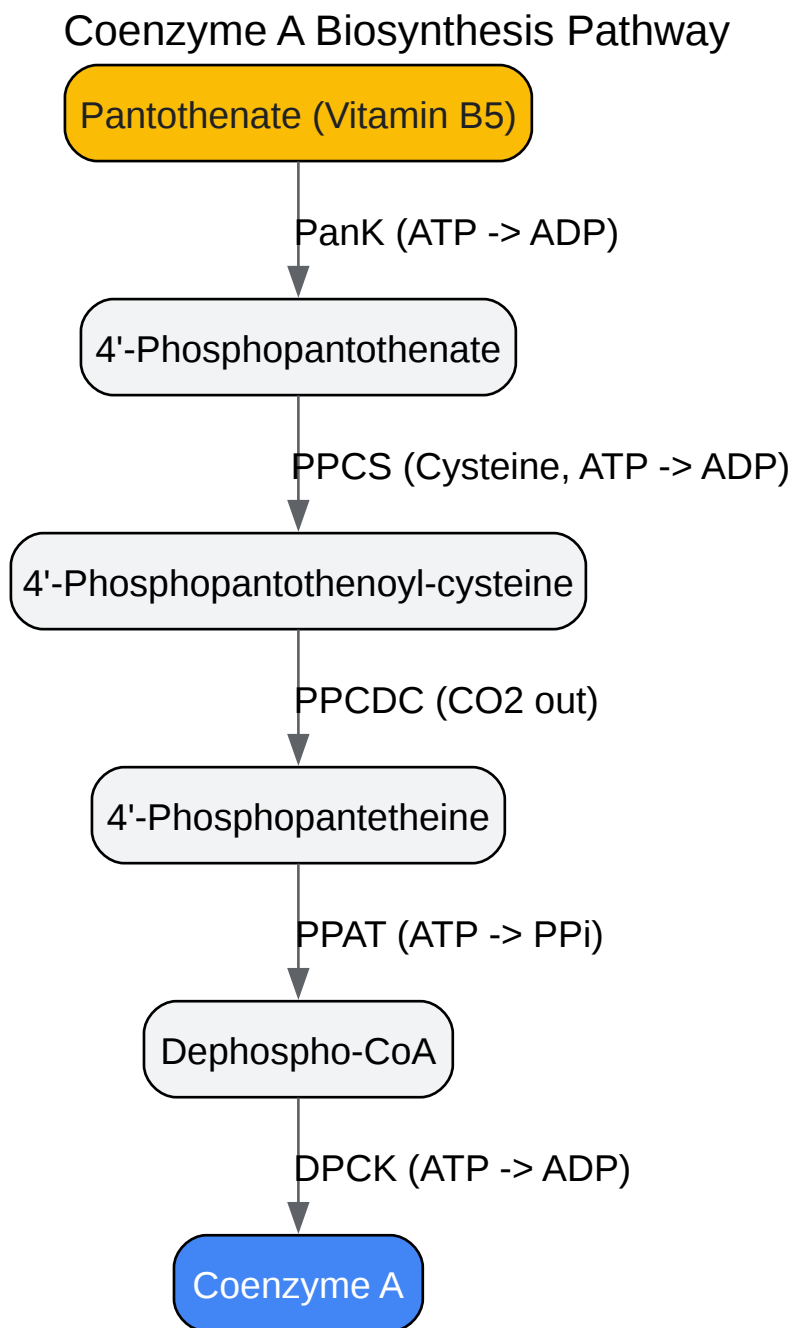
The biosynthesis of **22-Methyltricosanoyl-CoA** occurs in two major stages: the synthesis of Coenzyme A and the activation of 22-methyltricosanoic acid.

Coenzyme A Biosynthesis

Coenzyme A is synthesized from pantothenate (vitamin B5), cysteine, and ATP in a conserved five-step enzymatic pathway.[\[2\]](#)

- **Phosphorylation of Pantothenate:** Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[\[2\]](#)
- **Cysteine Addition:** Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of cysteine to 4'-phosphopantothenate.
- **Decarboxylation:** Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to yield 4'-phosphopantetheine.
- **Adenylation:** Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA.

- Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce the final Coenzyme A molecule.



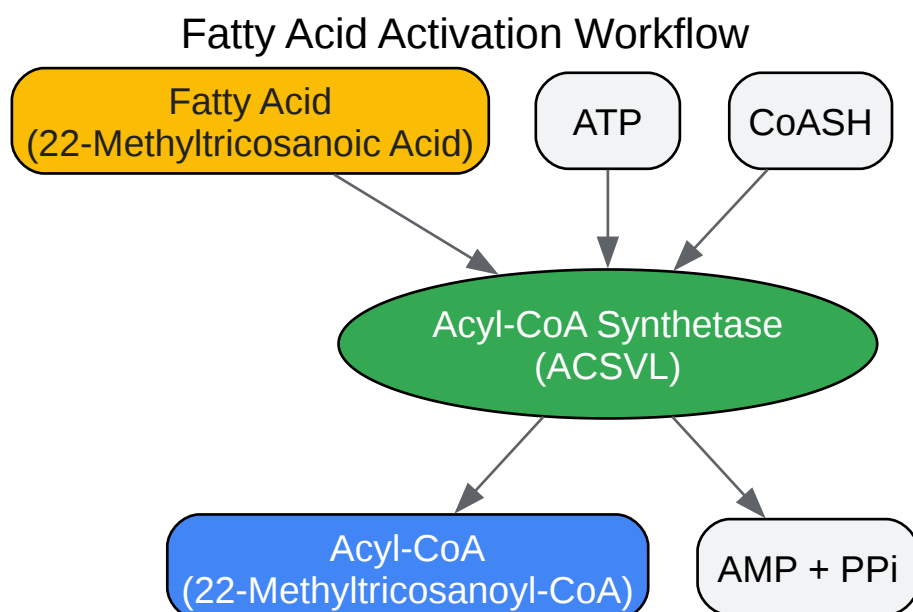
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Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.

Fatty Acid Activation

Long-chain fatty acids must be "activated" by being attached to Coenzyme A before they can be metabolized.[6] This irreversible two-step reaction is catalyzed by acyl-CoA synthetases (ACSSs).[7] For a very-long-chain fatty acid like 22-methyltricosanoic acid, this activation would be handled by a very-long-chain acyl-CoA synthetase (ACSVL).[6]

- **Adenylation of the Fatty Acid:** The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
- **Thioester Formation:** The thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the fatty acyl-CoA thioester.



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Caption: General workflow for the activation of a fatty acid to its CoA derivative.

Metabolic Role and Signaling Pathways

Long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for both energy production and the synthesis of complex lipids.[6][7]

- **Beta-Oxidation:** Acyl-CoAs are transported into the mitochondria (often via the carnitine shuttle) where they undergo beta-oxidation to produce acetyl-CoA, NADH, and FADH₂,

which are then used to generate ATP. Peroxisomes are responsible for the initial beta-oxidation of very-long-chain fatty acids.[8]

- **Lipid Synthesis:** Acyl-CoAs are essential building blocks for the synthesis of triglycerides, phospholipids (for membranes), and cholesterol esters.[6]
- **Protein Acylation:** Acyl-CoAs serve as donors for the acylation of proteins, a post-translational modification that can affect protein localization and function.[7]

Branched-chain fatty acids (BCFAs) and their CoA derivatives have been implicated in various biological processes.[9] They can influence membrane fluidity, and studies suggest they have roles in modulating inflammation, lipid metabolism, and insulin resistance.[9][10] It is plausible that **22-Methyltricosanoyl-CoA** participates in these specialized pathways.

Currently, no specific signaling pathways involving **22-Methyltricosanoyl-CoA** have been documented. However, acyl-CoAs in general are known to act as signaling molecules and allosteric regulators of enzymes, and can bind to transcription factors to regulate gene expression related to lipid metabolism.[6]

Experimental Protocols

While protocols specific to **22-Methyltricosanoyl-CoA** are not published, established methods for the analysis of long-chain acyl-CoAs are applicable.

General Protocol for Extraction and Analysis of Long-Chain Acyl-CoAs

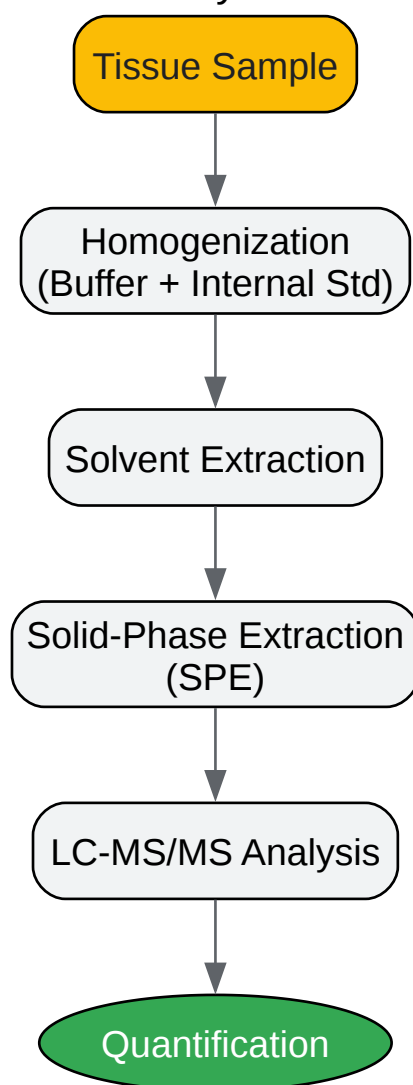
This method is adapted from published protocols for tissue analysis.[11][12]

- **Homogenization:**
 - Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
 - Weigh approximately 50-100 mg of frozen tissue and place it in a homogenizer with 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

- Add an internal standard (e.g., heptadecanoyl-CoA) to the buffer before homogenization to correct for extraction losses.[\[12\]](#)
- Homogenize the tissue on ice. Add 1.0 mL of a 2:1 acetonitrile/2-propanol solution and homogenize again.[\[11\]](#)
- Extraction:
 - Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C.[\[12\]](#)
 - Collect the supernatant, which contains the acyl-CoAs.
- Solid-Phase Extraction (SPE) for Purification:
 - Condition an SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column) according to the manufacturer's instructions.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with an appropriate buffer (e.g., aqueous buffer) to remove hydrophilic impurities.
 - Elute the acyl-CoAs with a solvent such as 2-propanol or acetonitrile.[\[11\]](#)
 - Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 50% methanol/50% 50 mM ammonium acetate).[\[13\]](#)
- LC-MS/MS Analysis:
 - Chromatography: Use a reverse-phase C8 or C18 UPLC/HPLC column.[\[12\]](#)
 - Mobile Phases: Employ a binary gradient system. For example, Mobile Phase A: 15 mM ammonium hydroxide in water; Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[\[12\]](#)

- Gradient: Develop a gradient that effectively separates the long-chain acyl-CoAs based on chain length and saturation.
- Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[13]
- Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring for the specific precursor-to-product ion transitions for **22-Methyltricosanoyl-CoA** and the internal standard.

Workflow for Acyl-CoA Analysis



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Caption: A generalized experimental workflow for the analysis of acyl-CoAs.

Conclusion

22-Methyltricosanoyl-CoA, as a very-long-chain branched-chain acyl-CoA, is positioned at the intersection of fatty acid activation, energy metabolism, and the synthesis of complex structural and signaling lipids. While direct experimental data on this molecule remains elusive, a robust understanding of its structure, properties, and biological significance can be constructed from the foundational principles of Coenzyme A chemistry and lipid biochemistry. The analytical methods detailed here provide a framework for future research to isolate, quantify, and characterize **22-Methyltricosanoyl-CoA**, which could unveil specific roles in health and disease, particularly in metabolic disorders where lipid metabolism is dysregulated.

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